Freezing Point Distinction: Tallow Amine Acetate (Armac T) vs. Coco and Hydrogenated Tallow Analogs
Tallow amine acetate (Armac T) exhibits a freezing point of 54.0 °C, which is 2.0 °C higher than coco amine acetate (Armac C, 52.0 °C) and 15.0 °C lower than hydrogenated tallow amine acetate (Armac HT, 69.0 °C) [1]. This intermediate melting characteristic directly influences solidification behavior during storage, handling, and formulation.
| Evidence Dimension | Freezing point |
|---|---|
| Target Compound Data | 54.0 °C |
| Comparator Or Baseline | Armac C (coco amine acetate): 52.0 °C; Armac HT (hydrogenated tallow amine acetate): 69.0 °C |
| Quantified Difference | 2.0 °C higher than Armac C; 15.0 °C lower than Armac HT |
| Conditions | Commercial Armac T, Armac C, and Armac HT production samples; freezing point determination. |
Why This Matters
The distinct freezing point dictates storage requirements and ease of handling, particularly in processes requiring molten material transfer or solidification control.
- [1] Hoerr, C. W., & Harwood, H. J. (1952). Influence of Impurities on the Solubilities of High-Molecular-Weight Amine Acetates. Journal of the American Chemical Society. View Source
